3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
Overview
Description
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-methoxy-2-methyl-2h-indazole-6-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including this compound, may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are crucial for cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes such as COX-2, reducing the synthesis of inflammatory mediators . Additionally, it can interact with nuclear receptors, influencing gene expression by acting as a transcriptional modulator. This compound can also form hydrogen bonds with specific amino acid residues in target proteins, stabilizing or destabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. This distribution is crucial for its biological activity, as it determines the concentration of the compound at target sites.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . In the nucleus, it can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole and bromoacetic acid.
Esterification: Indole is reacted with bromoacetic acid to form indole-3-acetic acid.
Cyclization: The indole-3-acetic acid undergoes cyclization to form 2-methyl-2H-indazole-3-carboxylic acid.
Methoxylation: Finally, the compound is methoxylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the indazole ring.
Substitution: Substituted indazole derivatives with various functional groups
Scientific Research Applications
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H-indazole-3-carboxylic acid
- 3-methoxy-2-methyl-9H-carbazole
- Indole-3-acetic acid
Uniqueness
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-methoxy-2-methylindazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9(15-2)7-4-3-6(10(13)14)5-8(7)11-12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKIZCNHXPWDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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